molecular formula C14H18ClNO2 B2565254 N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide CAS No. 2034299-98-2

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide

Cat. No.: B2565254
CAS No.: 2034299-98-2
M. Wt: 267.75
InChI Key: XTZUZWZEVFNFDC-UHFFFAOYSA-N
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Description

Research on compounds with structural motifs similar to N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide, such as those featuring chlorophenyl and carboxamide groups, indicates potential for diverse pharmacological investigation. Molecules containing a 3-chlorophenyl group linked to a hydroxypropyl chain have been explored in early-stage research for their activity in neurological and pain models, sometimes acting through interaction with neuronal voltage-sensitive sodium and calcium channels . Furthermore, the carboxamide functional group is a common and critical pharmacophore in many drug discovery efforts, contributing to favorable molecular interactions and drug-like properties . The specific molecular framework of this compound, combining a lipophilic cyclobutane ring with a polar carboxamide linker, makes it a compound of interest for researchers studying structure-activity relationships (SAR) and for screening in assays targeting various biological pathways. This product is intended for research purposes such as hit identification, lead optimization, and mechanistic studies in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-6-2-5-11(9-12)13(17)7-8-16-14(18)10-3-1-4-10/h2,5-6,9-10,13,17H,1,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUZWZEVFNFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring System
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide C₁₄H₁₇ClNO₂ 280.74 Cyclobutanecarboxamide, –OH, Cl Cyclobutane
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₆H₁₃ClN₂OS 340.81 Benzothiazole, Cl, amide Benzothiazole
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride C₈H₁₈Cl₂N₂O 229.15 Cyclobutanecarboxamide, –NH₂⁺ Cyclobutane
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Cyclopropane, Cl, ether Cyclopropane

Table 2: Hypothetical Property Comparison

Property Target Compound Benzothiazole Analog Aminopropyl Analog Cyclopropanamine Analog
Aqueous Solubility Moderate Low High (salt form) Low
Hydrogen-Bonding Capacity High (–OH) Moderate (amide) High (–NH₂⁺) Low (ether)
Metabolic Stability Moderate High (aromatic ring) Moderate Low (strained cyclopropane)

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H16ClN
  • Molecular Weight : 239.74 g/mol

This compound features a cyclobutane ring, which is known for its unique strain and reactivity, potentially enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been hypothesized to inhibit mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to neuroprotection and inflammation.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of key findings from recent studies:

Biological Activity Effect Observed Reference
Antitumor ActivityInhibition of tumor cell proliferation in vitro
Anti-inflammatoryReduction in pro-inflammatory cytokines in animal models
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Case Studies

  • Antitumor Efficacy : In a study examining the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotection : A model of neuroinflammation was used to assess the protective effects of the compound on neuronal cells exposed to lipopolysaccharides (LPS). Results indicated a decrease in markers of oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative diseases.

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